Enhanced Lipophilicity Drives Membrane Permeability and ADME Differentiation vs. Unsubstituted Phenylacetic Acid
The incorporation of the para-trifluoromethylthio (-SCF3) group into the phenylacetic acid scaffold drastically increases lipophilicity. The target compound exhibits a calculated XLogP3 of 3.3, representing a >100-fold increase in octanol/water partition coefficient relative to unsubstituted phenylacetic acid (XLogP ~1.4) . This shift directly correlates with enhanced passive membrane permeability in predictive models and is a key differentiator for fragment-based drug design or the synthesis of CNS-penetrant probes [1].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.3; LogP = 2.88 |
| Comparator Or Baseline | Phenylacetic acid (CAS 103-82-2): XLogP = 1.4; LogP = 1.31 |
| Quantified Difference | Δ LogP ≈ 1.5 units (approx. 30- to 100-fold increase in lipophilicity) |
| Conditions | Computational prediction (XLogP3, AlogP) using standardized algorithms; no solvent correction applied. |
Why This Matters
This quantified difference allows chemists to predict and exploit improved membrane transit or metabolic stability, justifying selection of this specific building block over the generic phenylacetic acid core when logD optimization is critical.
- [1] Landry, M. L., & Burns, N. Z. (2020). The Trifluoromethylthio Group as a Lipophilic Hydrogen Bond Acceptor. Accounts of Chemical Research, 53(7), 1460-1471. (Class-level support for permeability correlation). View Source
